Ethyl 6,7-difluoro-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and 2-hydroxyaniline.
Coupling Reaction: The 2-hydroxyaniline is coupled with 6,7-difluoroquinoline under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine atoms.
Uniqueness
ETHYL 6,7-DIFLUORO-4-(2-HYDROXYANILINO)-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H14F2N2O3 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
ethyl 6,7-difluoro-4-(2-hydroxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14F2N2O3/c1-2-25-18(24)11-9-21-15-8-13(20)12(19)7-10(15)17(11)22-14-5-3-4-6-16(14)23/h3-9,23H,2H2,1H3,(H,21,22) |
InChI Key |
CXYOVGVFMICHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC=CC=C3O |
Origin of Product |
United States |
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